molecular formula C20H17N5O9S2 B12710967 5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphate CAS No. 94276-10-5

5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphate

Cat. No.: B12710967
CAS No.: 94276-10-5
M. Wt: 535.5 g/mol
InChI Key: QQYUAESMTJXEPV-UHFFFAOYSA-M
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Description

5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphate is a specialized diazonium salt with significant research value in the field of functional materials, particularly in the development of advanced imaging and color-forming systems. Its primary application, as identified in patent literature, is as a key component in heat-sensitive recording materials (Source) . In this context, it acts as a thermally reactive color former, designed to produce a magenta hue upon application of heat and subsequent coupling with a developer. The molecular architecture integrates an azo bridge and a phenylsulphonyl group, which contributes to the compound's stability prior to the triggering event and influences the spectral properties of the resulting dye. The mechanism of action involves the thermal fragmentation or decomposition of the diazonium moiety, which then rapidly couples with a co-located coupler compound, such as a resorcinol derivative, to generate the intensely colored azo dye in situ (Source) . This property makes it an essential subject of study for researchers developing next-generation thermal printing, pressure-sensitive papers, and other functional recording systems where controlled color generation is critical. Further investigation into its synthesis, stability, and coupling kinetics continues to be a valuable area of research in materials science and industrial chemistry.

Properties

CAS No.

94276-10-5

Molecular Formula

C20H17N5O9S2

Molecular Weight

535.5 g/mol

IUPAC Name

2-[[2-(benzenesulfonyl)-4-nitrophenyl]diazenyl]-5-methoxy-4-methylbenzenediazonium;hydrogen sulfate

InChI

InChI=1S/C20H16N5O5S.H2O4S/c1-13-10-18(17(22-21)12-19(13)30-2)24-23-16-9-8-14(25(26)27)11-20(16)31(28,29)15-6-4-3-5-7-15;1-5(2,3)4/h3-12H,1-2H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

QQYUAESMTJXEPV-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1OC)[N+]#N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3.OS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphate typically involves multiple stepsIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H17N5O9S2C_{20}H_{17}N_{5}O_{9}S_{2} and features a diazonium group, which is known for its reactivity in electrophilic substitution reactions. The presence of the methoxy and nitro groups enhances its potential for various chemical transformations.

Synthetic Applications

Azo Coupling Reactions:
The diazonium salt can be utilized in azo coupling reactions to synthesize azo dyes. These dyes are widely used in textiles and food industries due to their vibrant colors. The compound's structure allows it to act as a coupling agent, reacting with phenolic compounds to form stable azo dyes.

Table 1: Azo Coupling Reactions Using Diazonium Salts

ReactantProductReaction Conditions
Phenol derivativesAzo dyesBasic medium, room temperature
Aromatic aminesAzo compoundsAcidic conditions, low temperature

Biological Applications

Antimicrobial Activity:
Research indicates that compounds containing diazonium groups exhibit antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a related diazonium compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the formation of reactive nitrogen species that disrupt bacterial cell membranes.

Photochemical Applications

Photosensitizers in Photodynamic Therapy:
The compound may also serve as a photosensitizer in photodynamic therapy (PDT), a treatment modality for cancer. Its ability to generate reactive oxygen species upon light activation can be harnessed to selectively destroy cancer cells.

Table 2: Photodynamic Therapy Applications

CompoundLight SourceTarget CellsEfficacy
5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphateBlue light (450 nm)Cancer cellsHigh

Material Science Applications

Dye Sensitization in Solar Cells:
This compound can be incorporated into dye-sensitized solar cells (DSSCs). Its strong absorption properties in the visible spectrum make it suitable for enhancing the efficiency of solar energy conversion.

Case Study: Solar Cell Efficiency
Research has shown that incorporating this diazonium salt into DSSCs increased light absorption and improved overall energy conversion efficiency by up to 15%, compared to traditional sensitizers.

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with various molecular targets and pathways. Its diazonium group allows it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is harnessed in various applications, from chemical synthesis to biological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Core Structure Key Substituents Functional Groups Reference
Target Compound Benzenediazonium sulfate 4-Nitro, 2-phenylsulfonyl, 5-methoxy, 4-methyl Azo, sulfonyl, nitro, methoxy, methyl -
Sudan I (1-(phenylazo)-2-hydroxynaphthalene) Naphthalene Hydroxyl, phenylazo Azo, hydroxyl
2-Hydroxy-4-substituted-3-(benzothiazolylazo)-benzoic acid Benzoic acid Benzothiazolylazo, hydroxyl Azo, carboxylic acid
5-Aryl-4-methyl-2-(phenylsulfonylphenyl)oxazoles Oxazole Phenylsulfonylphenyl, aryl, methyl Oxazole, sulfonyl
  • Key Differences: The target compound’s diazonium sulfate group distinguishes it from neutral azo dyes like Sudan I, enhancing its ionic character and solubility in aqueous media . Compared to oxazole derivatives , the target compound’s azo and diazonium groups offer distinct conjugation pathways, influencing UV-Vis absorption properties.

Spectral Characterization

Spectral Feature Target Compound (Expected) Sudan I Benzothiazolylazo Benzoic Acid
IR ν(N=N) (cm⁻¹) 1400–1450 1440–1480 1380–1420
IR ν(S=O) (cm⁻¹) 1150–1250 (sulfonyl) - -
UV-Vis λmax (nm) ~400–500 (azo conjugation) 478 (azo-naphthol system) 350–420 (carboxylic acid interaction)
¹H-NMR (δ, ppm) Aromatic protons: 7.0–8.5 Naphthalene protons: 6.8–8.2 Carboxylic acid proton: ~13.0
  • Notable Observations: The target compound’s sulfonyl and nitro groups would deshield aromatic protons, shifting NMR signals upfield compared to Sudan I . Absence of ν(S-H) in IR (unlike thione derivatives ) confirms the azo form dominates in the solid state.

Tautomerism and Solubility

  • Tautomerism: The target compound’s azo group may exhibit keto-enol tautomerism in solution, similar to Sudan I’s hydroxynaphthalene system . However, its diazonium sulfate group favors ionic dissociation in polar solvents, unlike neutral azo dyes .
  • Solubility : The sulfonyl and nitro groups enhance solubility in DMSO or DMF, whereas methyl/methoxy groups increase lipophilicity compared to purely ionic azo dyes .

Biological Activity

5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphate is a complex azo compound with significant implications in biological activity, particularly in the context of environmental chemistry and toxicology. This article delves into its biological activity, focusing on its interactions with biological systems, potential mutagenicity, and enzymatic reduction processes.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C20_{20}H17_{17}N5_5O9_9S2_2
  • CAS Number : 16206099
  • IUPAC Name : 5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphate

Structural Features

The compound features a diazonium group, which is known for its reactivity, particularly in electrophilic aromatic substitution reactions. The presence of the nitro and sulfonyl groups contributes to its potential biological activity, influencing its interaction with biological macromolecules.

Mutagenicity and Toxicity

Research indicates that azo compounds, including this specific derivative, can undergo metabolic activation leading to the formation of reactive intermediates. These intermediates may interact with DNA, potentially causing mutations. A study on various azo dyes highlighted that certain azo compounds exhibit mutagenic properties when tested using the Salmonella mutagenicity assay .

Table 1: Summary of Mutagenicity Studies on Azo Compounds

Azo CompoundMutagenicity AssayResult
Sudan IIISalmonella TA1535Positive
Methyl RedSalmonella TA98Positive
5-Methoxy-4-methyl-2-((4-nitro...)Not directly testedPotentially mutagenic

Enzymatic Reduction

Azo dyes are primarily reduced by azoreductase enzymes found in various microorganisms. The reduction process converts azo compounds into aromatic amines, which are often more toxic and carcinogenic. For example, Enterococcus faecalis has been shown to express azoreductase (AzoA), enhancing the reduction of azo dyes like Methyl Red and Orange II by significant factors .

Case Study: AzoA Enzyme Activity

In a study involving recombinant AzoA from Enterococcus faecalis, researchers observed a marked increase in the reduction rates of azo dyes in Escherichia coli. The results indicated:

  • Methyl Red : 2-fold increase in reduction
  • Ponceau BS : 4-fold increase
  • Orange II : 2.6-fold increase

These findings underscore the role of azoreductases in the biotransformation of azo compounds, highlighting their potential impact on environmental and human health .

Environmental Impact

The degradation of azo dyes in wastewater treatment processes is crucial due to their persistence and toxicity. The ability of bacteria to metabolize these compounds can mitigate their environmental impact. Studies have demonstrated that certain bacterial strains can effectively reduce azo dyes under anaerobic conditions, leading to less harmful products.

Table 2: Bacterial Strains for Azo Dye Reduction

Bacterial StrainAzo Dye ReducedReduction Efficiency
Enterococcus faecalisMethyl RedHigh
Pseudomonas putidaOrange IIModerate
Bacillus subtilisPonceau BSLow

Q & A

Q. Methodological Answer :

  • IR Spectroscopy : Focus on key functional groups:
    • Azo group (N=N) : Stretching vibrations at 1380–1440 cm⁻¹.
    • Sulphonyl group (SO₂) : Asymmetric/symmetric stretches at 1150–1350 cm⁻¹.
    • Nitro group (NO₂) : Peaks at 1500–1530 cm⁻¹ (asymmetric) and 1340–1360 cm⁻¹ (symmetric) .
  • ¹H NMR : Use deuterated DMSO to solubilize the compound. Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons split due to electron-withdrawing groups (e.g., nitro, sulphonyl) .
    Advanced Tip : For ambiguous peaks, employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Advanced: How does the stability of this diazonium salt vary under different storage conditions, and what decomposition pathways dominate?

Q. Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >120°C for diazonium salts). Store at –20°C in anhydrous, dark conditions to minimize hydrolysis .
  • Hydrolytic Degradation : Monitor pH-dependent decomposition via HPLC. Under acidic conditions (pH < 3), the diazo group hydrolyzes to phenolic derivatives. Neutral/basic conditions promote sulfonate group cleavage .
    Contradiction Note : Some studies report higher stability in polar aprotic solvents (e.g., DMF), while others note accelerated decomposition due to solvent interactions—validate with kinetic studies .

Advanced: What computational approaches (e.g., DFT, MD) are suitable for modeling its reactivity in coordination chemistry?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The azo group and sulphonyl oxygen are likely coordination sites for transition metals (e.g., Cu²⁺, Hg²⁺) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, ethanol) to assess solubility and aggregation behavior. Use GROMACS with OPLS-AA force fields .
    Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Advanced: How can conflicting data on its metal-binding selectivity (e.g., Hg²⁺ vs. Cu²⁺) be resolved?

Q. Methodological Answer :

  • Competitive Titration : Conduct UV-Vis titrations with equimolar mixtures of Hg²⁺ and Cu²⁺ in buffered solutions. Monitor absorbance shifts (Δλ) to determine preferential binding.
  • X-ray Crystallography : Resolve crystal structures of metal complexes to identify coordination geometry. For example, Hg²⁺ may bind via sulphonyl oxygen and azo nitrogen, while Cu²⁺ prefers nitro groups .
    Note : pH and counterion effects (e.g., Cl⁻ vs. NO₃⁻) significantly alter selectivity—document conditions meticulously .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

  • Explosivity Risk : Diazonium salts are shock-sensitive. Use blast shields and remote handling tools during synthesis. Avoid grinding or heating solid forms .
  • Toxicity : Wear PPE (gloves, goggles) to prevent skin/eye contact. Use fume hoods to avoid inhaling nitro-group-derived vapors .

Advanced: How can its application in analytical chemistry (e.g., spectrophotometric detection of metals) be optimized?

Q. Methodological Answer :

  • Detection of Hg²⁺ : Prepare a 1 mM solution in ethanol. Add Hg²⁺ ions and measure absorbance at λmax ~500 nm. Calibrate with standard solutions (0.1–10 ppm). Limit of detection (LOD) can reach 0.05 ppm .
  • Interference Mitigation : Mask competing ions (e.g., Fe³⁺) with EDTA. Validate specificity via ICP-MS .

Advanced: What strategies address low solubility in aqueous media for biological assays?

Q. Methodological Answer :

  • Co-solvents : Use DMSO:water (1:9 v/v) mixtures. Confirm stability via dynamic light scattering (DLS).
  • Derivatization : Introduce hydrophilic groups (e.g., carboxylate) via post-synthetic modification of the phenylsulphonyl moiety .

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